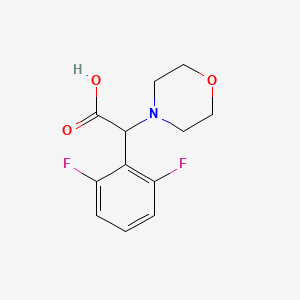
2-(2,6-Difluorophenyl)-2-morpholinoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluorphenyl)-2-morpholinoessigsäure ist eine organische Verbindung, die eine Difluorphenylgruppe und eine Morpholinogruppe aufweist, die an eine Essigsäureeinheit gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2,6-Difluorphenyl)-2-morpholinoessigsäure beinhaltet typischerweise die Reaktion von 2,6-Difluorbenzyl bromid mit Morpholin in Gegenwart einer Base, gefolgt von Oxidation, um die Essigsäurefunktionalität einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium auf Kohlenstoff.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können großtechnische Batchreaktionen unter Verwendung ähnlicher Synthesewege umfassen. Das Verfahren würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei die Reaktionsparameter wie Temperatur, Druck und Reaktionszeit sorgfältig gesteuert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2,6-Difluorphenyl)-2-morpholinoessigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Halogenatome in der Difluorphenylgruppe können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid können nucleophile Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluorphenyl)-2-morpholinoessigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition und Protein-Ligand-Wechselwirkungen befassen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(2,6-Difluorphenyl)-2-morpholinoessigsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Difluorphenylgruppe kann die Bindungsaffinität durch hydrophobe Wechselwirkungen verstärken, während die Morpholinogruppe an Wasserstoffbrückenbindungen beteiligt sein kann. Diese Wechselwirkungen können die Aktivität des Zielmoleküls modulieren und so zu der gewünschten biologischen oder chemischen Wirkung führen.
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluorophenyl)-2-morpholinoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholino group may participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Difluorphenylessigsäure: Ähnlich in der Struktur, aber ohne die Morpholinogruppe.
2-(2,6-Difluorphenyl)essigsäure: Eine weitere verwandte Verbindung mit einer ähnlichen Grundstruktur.
Einzigartigkeit
2-(2,6-Difluorphenyl)-2-morpholinoessigsäure ist aufgrund des Vorhandenseins sowohl der Difluorphenyl- als auch der Morpholinogruppe einzigartig, die unterschiedliche chemische Eigenschaften und potenzielle Anwendungen verleihen. Die Kombination dieser funktionellen Gruppen kann die Reaktivität und Bindungsaffinität der Verbindung in verschiedenen Kontexten verbessern.
Eigenschaften
Molekularformel |
C12H13F2NO3 |
|---|---|
Molekulargewicht |
257.23 g/mol |
IUPAC-Name |
2-(2,6-difluorophenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C12H13F2NO3/c13-8-2-1-3-9(14)10(8)11(12(16)17)15-4-6-18-7-5-15/h1-3,11H,4-7H2,(H,16,17) |
InChI-Schlüssel |
LGRXKFMJDQODLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(C2=C(C=CC=C2F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)
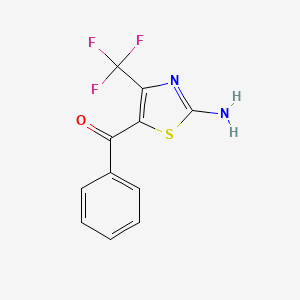
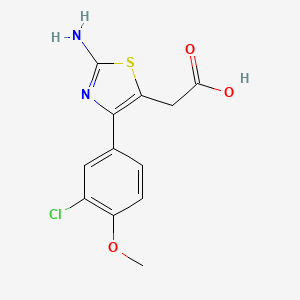

![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)

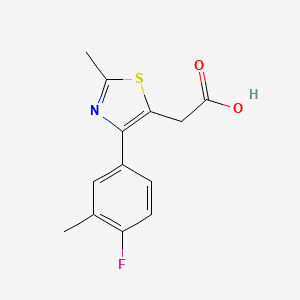
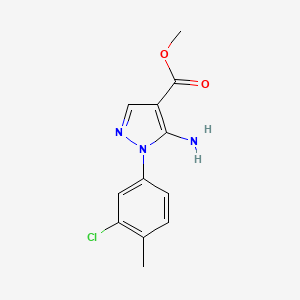
![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)

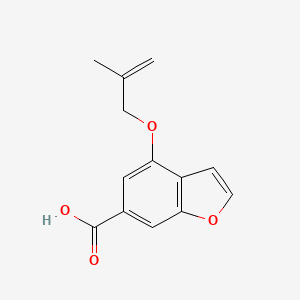
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
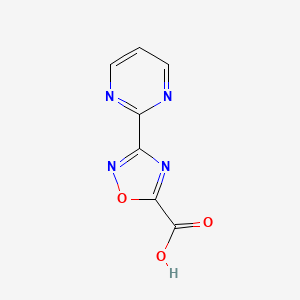
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)
